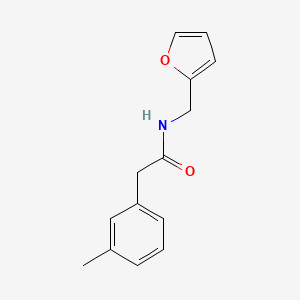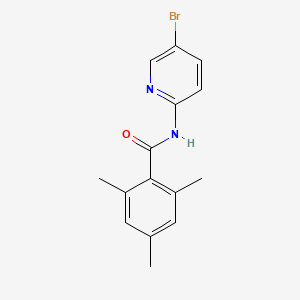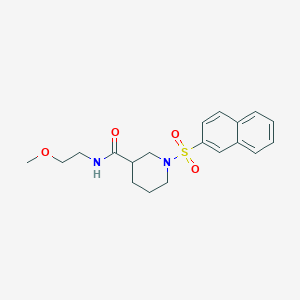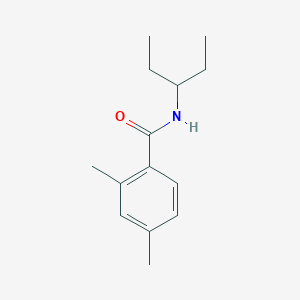![molecular formula C22H24N4O B5294579 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as P7C3 and has been shown to have neuroprotective effects in animal models. In
Mechanism of Action
The exact mechanism of action of P7C3 is not fully understood. However, it is believed that P7C3 works by promoting the survival of neuronal cells and promoting neurogenesis. P7C3 has been shown to increase the number of newborn neurons in the hippocampus, a region of the brain that is important for learning and memory. P7C3 may also work by increasing the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for cellular energy production and DNA repair.
Biochemical and Physiological Effects
P7C3 has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. P7C3 has also been shown to decrease inflammation in the brain and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using P7C3 in lab experiments is its neuroprotective properties. P7C3 has been shown to protect against neuronal cell death in various models of neurodegenerative diseases, making it a valuable tool for studying these diseases. However, one of the limitations of using P7C3 in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research on P7C3. One area of research could be to investigate the potential therapeutic effects of P7C3 in human patients with neurodegenerative diseases. Another area of research could be to explore the potential use of P7C3 in combination with other drugs to enhance its neuroprotective properties. Additionally, further research could be done to better understand the mechanism of action of P7C3 and its effects on cellular processes.
Synthesis Methods
The synthesis of P7C3 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with tert-butyl isocyanide to form 4-tert-butyl-N-(4-aminophenyl)benzamide. This intermediate is then reacted with 6-methyl-3-pyridazinamine to form 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide. The synthesis of P7C3 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
P7C3 has been extensively studied for its neuroprotective properties in animal models. It has been shown to promote neurogenesis and protect against neuronal cell death in various models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. P7C3 has also been shown to improve cognitive function in animal models of traumatic brain injury and stroke.
properties
IUPAC Name |
4-tert-butyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-5-14-20(26-25-15)23-18-10-12-19(13-11-18)24-21(27)16-6-8-17(9-7-16)22(2,3)4/h5-14H,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMTUAQVXYXPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)


![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)